molecular formula C10H11ClO3 B2446749 3-Chloro-4-ethoxy-5-methoxybenzaldehyde CAS No. 462066-66-6

3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Cat. No.: B2446749
CAS No.: 462066-66-6
M. Wt: 214.65
InChI Key: RPBVYQARIAYXAD-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde typically involves the chlorination of 4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring . Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is often conducted in an inert solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-4-ethoxy-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-ethoxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloro, ethoxy, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is unique due to the combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBVYQARIAYXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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